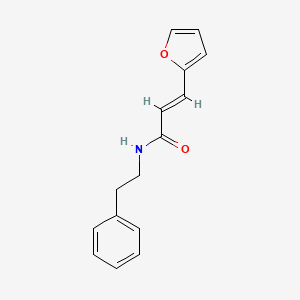

(2E)-3-(furan-2-yl)-N-(2-phényléthyl)prop-2-ènamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.29. The purity is usually 95%.

BenchChem offers high-quality (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les triterpénoïdes sont une classe de produits naturels structurellement divers ayant des fonctions biologiques importantes. Les chercheurs ont développé de nouvelles stratégies et des méthodes efficaces pour synthétiser ces composés. L'étude de la synthèse totale des triterpénoïdes, y compris ceux contenant le motif « (2E)-3-(furan-2-yl)-N-(2-phényléthyl)prop-2-ènamide », contribue aux progrès de la synthèse organique et de la découverte de médicaments .

- Certaines plantes produisent des métabolites secondaires, y compris des terpènes, dans le cadre de leurs mécanismes de défense chimique contre les herbivores et les agents pathogènes. L'hydroxylation contrôlée des terpènes, tels que « this compound », permet aux plantes d'améliorer leurs réponses de défense sans effets toxiques sur elles-mêmes .

- Des composés comme « this compound » sont des ajouts précieux aux bases de données phytochimiques. Les chercheurs conservent des informations sur les produits naturels, les reliant aux utilisations médicinales traditionnelles et fournissant des informations sur leurs avantages potentiels pour la santé .

Synthèse Totale des Triterpénoïdes

Mécanismes de Défense Chimique des Plantes

Bases de Données Phytochimiques et Médecine Traditionnelle

Activité Biologique

The compound (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide, a derivative of furan and an enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is characterized by a furan ring and an enamide functional group. Its molecular formula is C13H13NO, with a molecular weight of 215.25 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Research indicates that (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, the compound reduced neuronal apoptosis and improved cell viability, likely through antioxidant mechanisms.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide against a panel of cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects on apoptosis markers such as cleaved PARP and caspase-3 activation .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of inflammatory markers and improved histological outcomes in tissues affected by inflammation .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,16,17)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSRUJWBBFNGR-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.